N-phenyl-2-pyridinecarbohydrazonamide
Description
N-phenyl-2-pyridinecarbohydrazonamide is a heterocyclic organic compound featuring a pyridine core substituted with a carbohydrazonamide group and a phenyl ring. This derivative includes a 2,4-dichlorophenylmethylidene substituent, which may enhance its metabolic stability or binding affinity in biological systems.
Properties
IUPAC Name |
N-amino-N'-phenylpyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKPFWGLGHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-phenyl-2-pyridinecarbothioamide
Molecular Formula : C₁₂H₁₀N₂S
Key Features :
- Replaces the carbohydrazonamide group with a thioamide (-C(=S)NH-) functionality.
- Contains a sulfur atom in place of oxygen/nitrogen in the amide bond, altering electronic properties and reactivity.
Comparison :
Key Differences :
Dichlorophenyl-Substituted Derivatives
The substituted carbohydrazonamide (C₁₈H₁₃ClN₄OS) shares structural similarities with other dichlorophenyl-containing compounds, such as antifungal or antitumor agents. The dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its resistance to metabolic degradation .
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